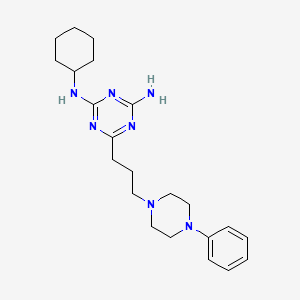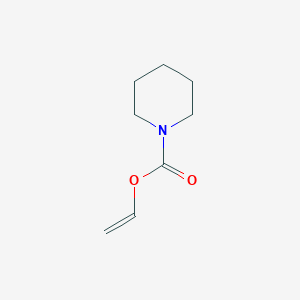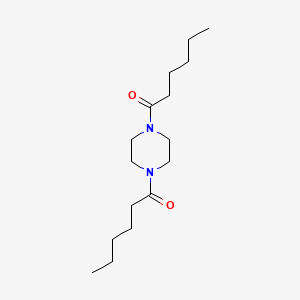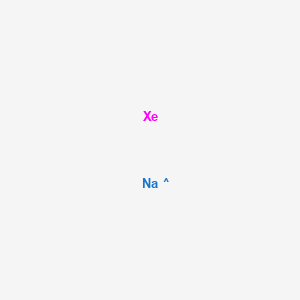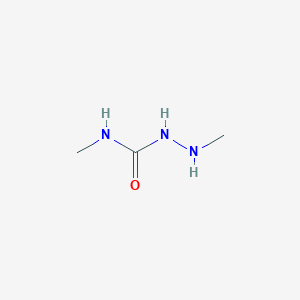
N,2-Dimethylhydrazine-1-carboximidic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethylsemicarbazide is an organic compound that belongs to the class of semicarbazides Semicarbazides are known for their reactivity with carbonyl compounds, forming semicarbazones
Méthodes De Préparation
1,4-Dimethylsemicarbazide can be synthesized through several methods. One common synthetic route involves the reaction of dimethylamine with semicarbazide hydrochloride under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at a specific temperature to ensure optimal yield. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.
Analyse Des Réactions Chimiques
1,4-Dimethylsemicarbazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: It can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted semicarbazides.
Applications De Recherche Scientifique
1,4-Dimethylsemicarbazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of semicarbazones, which are valuable intermediates in the synthesis of various compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific diseases.
Industry: It is used in the production of polymers and other industrial materials, where its reactivity with carbonyl compounds is particularly valuable.
Mécanisme D'action
The mechanism of action of 1,4-Dimethylsemicarbazide involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with carbonyl groups in these targets, leading to changes in their structure and function. This interaction can affect various biochemical pathways, influencing cellular processes and potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
1,4-Dimethylsemicarbazide can be compared with other semicarbazides, such as:
Semicarbazide: The parent compound, which lacks the methyl groups present in 1,4-Dimethylsemicarbazide. It has similar reactivity but different physical and chemical properties.
4-Nitrosemicarbazide:
Methylsemicarbazide: A compound with a single methyl group, offering a different balance of reactivity and stability.
Propriétés
Numéro CAS |
22718-51-0 |
|---|---|
Formule moléculaire |
C3H9N3O |
Poids moléculaire |
103.12 g/mol |
Nom IUPAC |
1-methyl-3-(methylamino)urea |
InChI |
InChI=1S/C3H9N3O/c1-4-3(7)6-5-2/h5H,1-2H3,(H2,4,6,7) |
Clé InChI |
WVJCKRKDJABHSV-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)NNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Trichloro[2-(trimethylsilyl)ethyl]silane](/img/structure/B14713502.png)

![3-Nitro-4-[(pyridin-2-yl)methyl]aniline](/img/structure/B14713509.png)
![2-methyl-N-[4-[[4-[(2-methylaziridine-1-carbonyl)amino]phenyl]methyl]phenyl]aziridine-1-carboxamide](/img/structure/B14713520.png)

